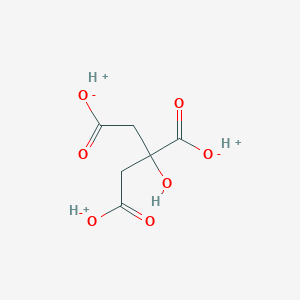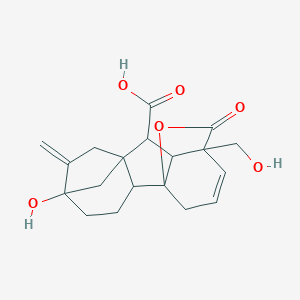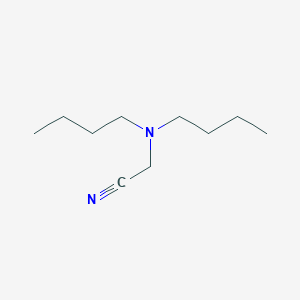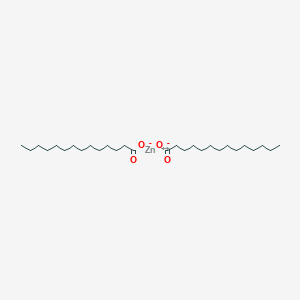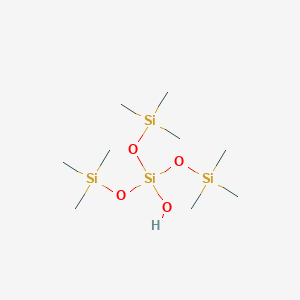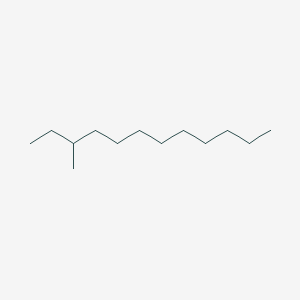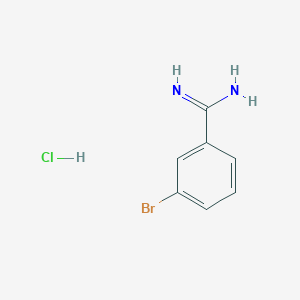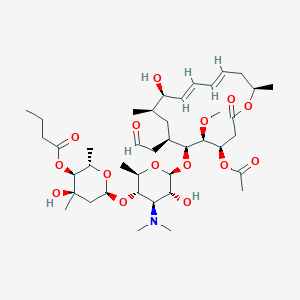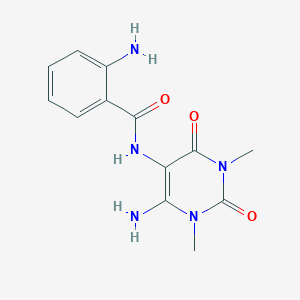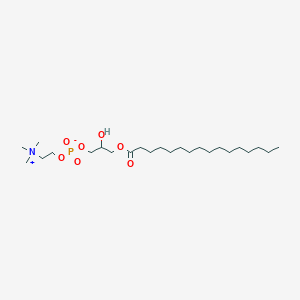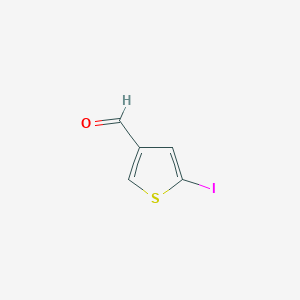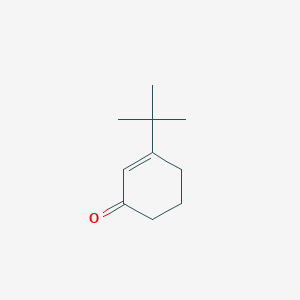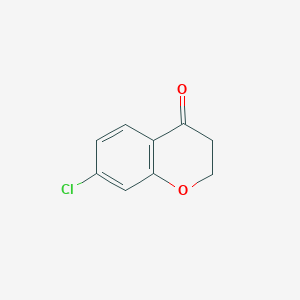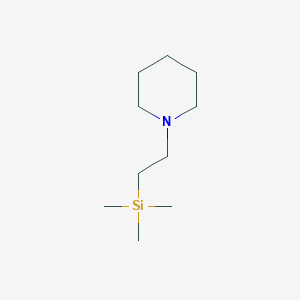
Trimethyl(2-piperidin-1-ylethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-piperidin-1-ylethyl)silane, also known as TESPS, is a chemical compound that is widely used in scientific research. It is a silane-based reagent that is commonly used as a reducing agent and a protecting group in organic synthesis. TESPS is a versatile compound that has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
Trimethyl(2-piperidin-1-ylethyl)silane acts as a reducing agent by donating a hydride ion to the substrate. The mechanism of action involves the formation of a complex between Trimethyl(2-piperidin-1-ylethyl)silane and the substrate, followed by the transfer of a hydride ion from Trimethyl(2-piperidin-1-ylethyl)silane to the substrate. This results in the reduction of the substrate and the formation of a Trimethyl(2-piperidin-1-ylethyl)silane-derived product.
Biochemische Und Physiologische Effekte
Trimethyl(2-piperidin-1-ylethyl)silane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethyl(2-piperidin-1-ylethyl)silane is a versatile compound that has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. Trimethyl(2-piperidin-1-ylethyl)silane is also a highly effective reducing agent that can be used in a wide range of reactions.
However, Trimethyl(2-piperidin-1-ylethyl)silane does have some limitations for use in laboratory experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Trimethyl(2-piperidin-1-ylethyl)silane can be difficult to remove from reaction mixtures, which can complicate purification procedures.
Zukünftige Richtungen
There are several potential future directions for research involving Trimethyl(2-piperidin-1-ylethyl)silane. One area of interest is the development of new synthetic methods that utilize Trimethyl(2-piperidin-1-ylethyl)silane as a reducing agent or protecting group. Additionally, Trimethyl(2-piperidin-1-ylethyl)silane could be used in the synthesis of novel organic compounds with potential applications in medicine or materials science. Finally, further studies could be conducted to investigate the biochemical and physiological effects of Trimethyl(2-piperidin-1-ylethyl)silane, which could lead to new applications in biotechnology and drug discovery.
Synthesemethoden
Trimethyl(2-piperidin-1-ylethyl)silane can be synthesized by reacting 2-piperidin-1-ylethylamine with trimethylsilyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield Trimethyl(2-piperidin-1-ylethyl)silane.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-piperidin-1-ylethyl)silane has been widely used in scientific research as a reducing agent and a protecting group in organic synthesis. It has also been used as a catalyst in various reactions, including the reduction of ketones and aldehydes, and the deoxygenation of epoxides.
Eigenschaften
CAS-Nummer |
18132-66-6 |
|---|---|
Produktname |
Trimethyl(2-piperidin-1-ylethyl)silane |
Molekularformel |
C10H23NSi |
Molekulargewicht |
185.38 g/mol |
IUPAC-Name |
trimethyl(2-piperidin-1-ylethyl)silane |
InChI |
InChI=1S/C10H23NSi/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H2,1-3H3 |
InChI-Schlüssel |
JNONUPYOIZXSNQ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCN1CCCCC1 |
Kanonische SMILES |
C[Si](C)(C)CCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



